

physical and chemical properties of 2-Cyano-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	2-Cyano-4-methoxyphenylboronic Acid
Cat. No.:	B580527

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Technical Guide: 2-Cyano-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Cyano-4-methoxyphenylboronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its known characteristics, reactivity, and general protocols for its handling and use.

Chemical Identity and Physical Properties

2-Cyano-4-methoxyphenylboronic acid is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent on the phenyl ring. These functional groups significantly influence its reactivity and physical properties.

Table 1: Physical and Chemical Properties of **2-Cyano-4-methoxyphenylboronic Acid**

Property	Value	Source(s)
CAS Number	1233968-22-3	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BNO ₃	[1] [2]
Molecular Weight	176.97 g/mol	[1] [2]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not definitively reported for this isomer.	
Solubility	Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Insoluble in water.	Inferred from related compounds [4]
SMILES	COC1=CC(C#N)=C(C=C1)B(O)O	[1]
InChIKey	GZCUBWKIKPSPB- UHFFFAOYSA-N	[1]

Spectroscopic Data

Detailed experimental spectral data for **2-Cyano-4-methoxyphenylboronic acid** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the expected NMR chemical shifts can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)	Notes
<hr/>		
¹ H NMR		
Aromatic-H	7.0 - 8.0	The protons on the aromatic ring will appear in this region, with their exact shifts and coupling patterns depending on the electronic effects of the cyano, methoxy, and boronic acid groups.
Methoxy-H	~3.9	The three protons of the methoxy group will likely appear as a singlet.
Boronic acid-OH	Broad singlet, variable	The chemical shift of the hydroxyl protons of the boronic acid is concentration and solvent-dependent and may exchange with residual water.
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¹³ C NMR		
Aromatic-C	110 - 165	The six carbons of the aromatic ring will have distinct signals. The carbon attached to the methoxy group will be significantly downfield, while the carbon attached to the cyano group will also be deshielded.
Methoxy-C	~56	
Cyano-C	115 - 120	The nitrile carbon typically appears in this region.
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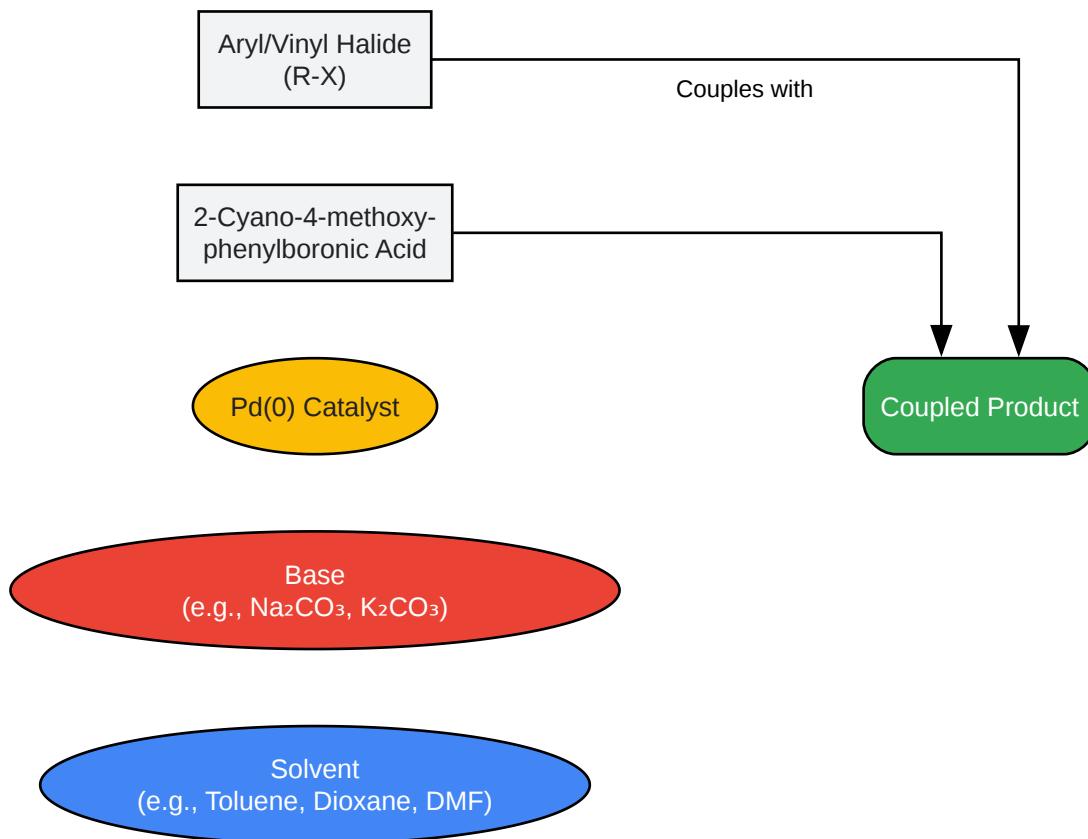
Note: These are predicted values and should be confirmed by experimental data.

Chemical Reactivity and Applications

2-Cyano-4-methoxyphenylboronic acid is primarily utilized as a reactant in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are key reagents in Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.^{[5][6][7]} **2-Cyano-4-methoxyphenylboronic acid** can be coupled with a variety of aryl or vinyl halides (or triflates) to synthesize complex biaryl and styrenyl compounds. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.



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General schematic of a Suzuki-Miyaura cross-coupling reaction.

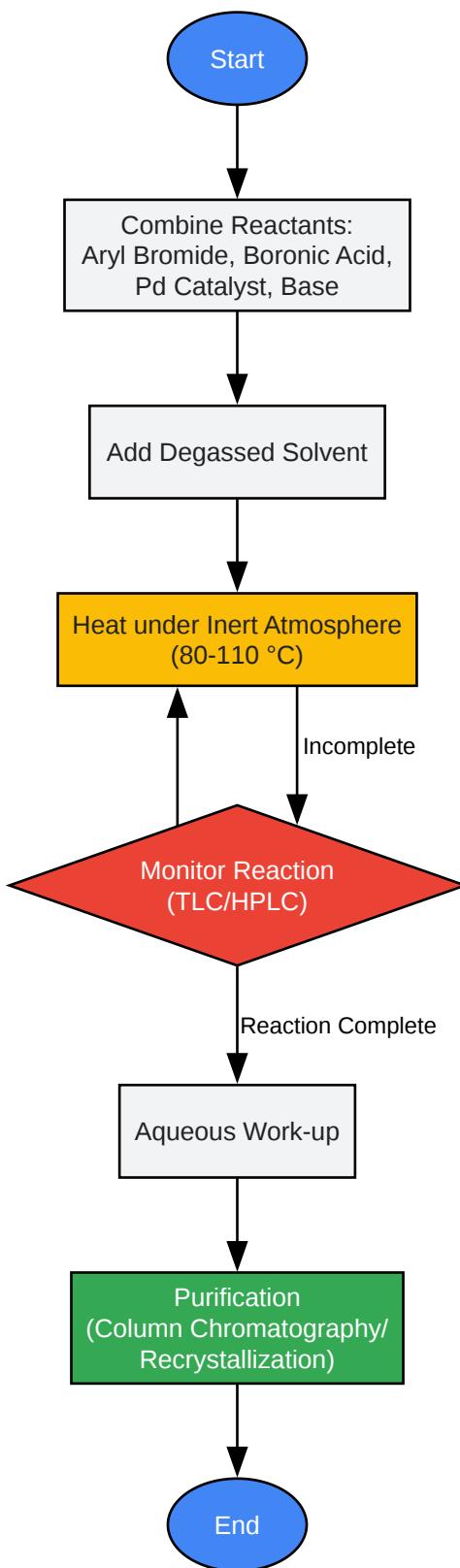
Experimental Protocols

While specific, validated protocols for **2-Cyano-4-methoxyphenylboronic acid** are not widely published, the following are generalized experimental procedures based on established methods for similar arylboronic acids. Researchers should optimize these conditions for their specific application.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of **2-Cyano-4-methoxyphenylboronic acid** with an aryl bromide.

- **Reaction Setup:** In a reaction vessel, combine the aryl bromide (1.0 equiv), **2-Cyano-4-methoxyphenylboronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- **Reaction Execution:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.



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Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Protocol for Purification of Arylboronic Acids

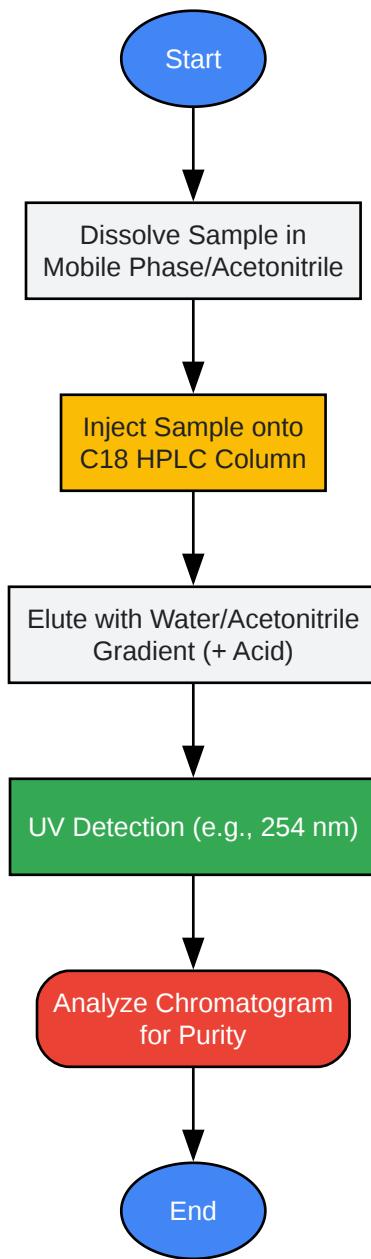
Arylboronic acids can sometimes be challenging to purify due to their polarity and potential for dehydration to form boroxines.

- Recrystallization: If the compound is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol) can be an effective purification method.[8]
- Acid-Base Extraction: Dissolve the crude boronic acid in an organic solvent and extract with an aqueous base (e.g., NaOH or K₂CO₃) to form the water-soluble boronate salt. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which can be collected by filtration.[8]
- Column Chromatography: For less polar boronic acids, chromatography on silica gel can be employed. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used as the eluent.[9]

General Protocol for HPLC Analysis

High-Performance Liquid Chromatography is a standard technique for assessing the purity of boronic acids and monitoring reaction progress.

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%), is typically employed to ensure good peak shape.
- Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm, is suitable.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.



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Workflow for HPLC analysis of an arylboronic acid.

Safety and Handling

2-Cyano-4-methoxyphenylboronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

There is currently no publicly available information on the biological activity or its involvement in any signaling pathways for **2-Cyano-4-methoxyphenylboronic acid**. Its primary role is as a synthetic intermediate in the development of new chemical entities.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization. Always consult relevant literature and safety data sheets before handling any chemicals.

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